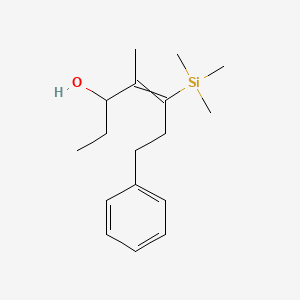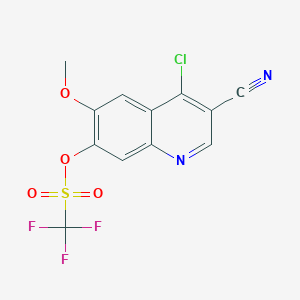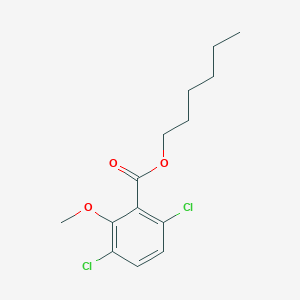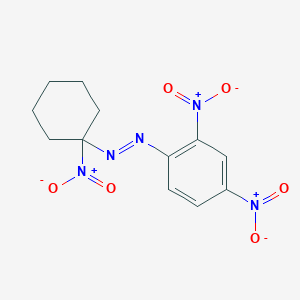
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- is a chemical compound with the molecular formula C12H13N5O6. It is characterized by the presence of a diazene group, a dinitrophenyl group, and a nitrocyclohexyl group.
Vorbereitungsmethoden
The synthesis of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 1-nitrocyclohexanone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically nitro-substituted aromatic compounds and cyclohexanone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are amine-substituted aromatic compounds and cyclohexanol derivatives.
Substitution: Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Wissenschaftliche Forschungsanwendungen
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various diazene derivatives. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate the potential use of this compound in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can participate in electron transfer reactions, affecting cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can be compared with other similar compounds such as:
Diazene, (2,4-dinitrophenyl)(1-nitrobenzyl)-, (1E)-: This compound has a similar structure but with a benzyl group instead of a cyclohexyl group. It exhibits different reactivity and biological activity due to the presence of the benzyl group.
Diazene, (2,4-dinitrophenyl)(1-nitropropyl)-, (1E)-: This compound has a propyl group instead of a cyclohexyl group. It shows different physical and chemical properties, such as solubility and stability.
Diazene, (2,4-dinitrophenyl)(1-nitrobutyl)-, (1E)-: This compound has a butyl group instead of a cyclohexyl group.
Eigenschaften
CAS-Nummer |
618885-21-5 |
|---|---|
Molekularformel |
C12H13N5O6 |
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)-(1-nitrocyclohexyl)diazene |
InChI |
InChI=1S/C12H13N5O6/c18-15(19)9-4-5-10(11(8-9)16(20)21)13-14-12(17(22)23)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
KHIXBULUZOIOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B14234176.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
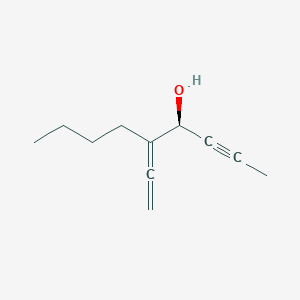

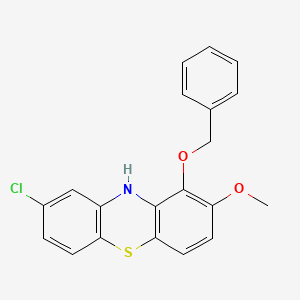
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

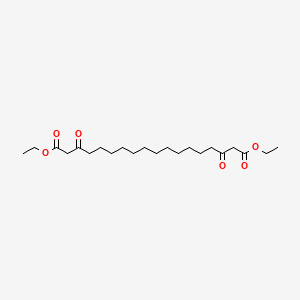
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
